REACTION_SMILES
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[CH:23]([Cl:24])([Cl:25])[Cl:26].[Cl:11][c:12]1[cH:13][cH:14][cH:15][c:16]([C:17]([O:18][OH:20])=[O:19])[cH:21]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]=[CH2:10])[cH:6][cH:7]1.[OH2:22]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]2[CH2:10][O:19]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OO)c1cccc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Clc1ccc(CC2CO2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |